![molecular formula C14H20N2O4 B2447236 3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid CAS No. 1181656-00-7](/img/structure/B2447236.png)

3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

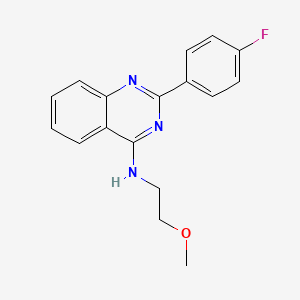

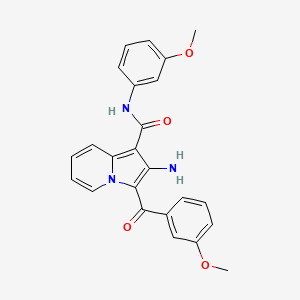

The compound “3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid” is a complex organic molecule. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

科学的研究の応用

Synthesis and Chemical Applications

Enantioselective Synthesis : This compound is involved in the enantioselective synthesis of neuroexcitant analogs like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of AMPA. The process achieves high enantiomeric purity and yield, highlighting its importance in creating specific enantiomers for neuroexcitants (Pajouhesh et al., 2000).

Building Blocks for Enantiomerically Pure Compounds : It serves as a precursor in the preparation of electrophilic building blocks, facilitating the synthesis of enantiomerically pure compounds. This application is crucial in the production of chiral derivatives of pyruvic acid and other organic compounds (Zimmermann & Seebach, 1987).

Preparation of Organometallic Analogues : The compound is utilized in the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. These are important in medicinal organometallic chemistry, particularly in the development of isosteric substitutes for organic drug candidates (Patra, Merz, & Metzler‐Nolte, 2012).

Synthesis of Highly Lipophilic Amino Acids : This compound is key in synthesizing N-Boc-protected amino acids with high lipophilicity and enantiomeric purity. These amino acids, due to their conformational rigidity and lipophilic nature, have significant potential in peptide-based drug discovery (Medina et al., 2000).

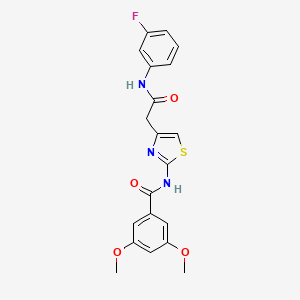

Antimicrobial Activity : Derivatives of this compound, synthesized from 2,5-disubstituted-1,3,4-thiadiazole, have shown strong activities against various microorganisms. This highlights its potential use in developing new antimicrobial agents (Pund et al., 2020).

Fluorescent Amino Acid Derivatives : The compound is used in synthesizing fluorescent amino acid derivatives, which are valuable in peptide studies due to their high fluorescence quantum yield. These derivatives serve as sensitive analytical probes, especially in analyzing peptide conformations (Szymańska, Wegner, & Łankiewicz, 2003).

将来の方向性

The compound could potentially be useful for the development of PROTAC degraders for targeted protein degradation or other bifunctional molecules in chemical biology . Incorporation of rigidity into the linker region may impact the 3D orientation of the molecules and thus ternary complex formation as well as optimization of drug-like properties .

作用機序

Target of Action

Similar compounds have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

It is known that tert-butyloxycarbonyl (boc) protected amino acids, such as this compound, can be used in peptide synthesis . The Boc group serves as a protective group for the amino group during synthesis, preventing unwanted side reactions .

Biochemical Pathways

Given its potential use in peptide synthesis, it may play a role in the formation of peptide bonds and thus influence protein synthesis pathways .

Result of Action

As a potential participant in peptide synthesis, it may contribute to the formation of specific peptide sequences, influencing protein structure and function .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its availability and reactivity. It has been reported that Boc-protected amino acid ionic liquids, which are similar to this compound, are miscible in certain solvents and partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These solubility characteristics can influence where and how the compound acts in a biological system.

特性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl-(pyridin-3-ylmethyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16(8-6-12(17)18)10-11-5-4-7-15-9-11/h4-5,7,9H,6,8,10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBURXQKKHZJID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2447154.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2447155.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2447157.png)

![1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2447159.png)

![9-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]purine](/img/structure/B2447165.png)

![2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide](/img/structure/B2447168.png)